molecular formula C21H18N4O6 B5796143 N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide

N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide

Cat. No.: B5796143
M. Wt: 422.4 g/mol
InChI Key: UKPFKUQZISVSHO-NZRSMXNRSA-N
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Description

N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide is a complex organic compound known for its unique structural properties. This compound features a cyclopropane core with two carbohydrazide groups, each linked to a benzodioxole moiety through a methylene bridge. The presence of the benzodioxole groups imparts significant chemical stability and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between cyclopropane-1,2-dicarbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbohydrazide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered hydrazide groups.

    Substitution: Substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole moieties may interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: A Schiff base with similar structural features but different biological activities.

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Another compound with hydrazide groups but lacking the benzodioxole moieties.

Uniqueness

N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide is unique due to its combination of a cyclopropane core and benzodioxole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-N,2-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]cyclopropane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6/c26-20(24-22-8-12-1-3-16-18(5-12)30-10-28-16)14-7-15(14)21(27)25-23-9-13-2-4-17-19(6-13)31-11-29-17/h1-6,8-9,14-15H,7,10-11H2,(H,24,26)(H,25,27)/b22-8+,23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPFKUQZISVSHO-NZRSMXNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=CC3=C(C=C2)OCO3)C(=O)NN=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=CC3=C(OCO3)C=C2)C(=O)N/N=C/C4=CC5=C(OCO5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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